molecular formula C11H16N2O2 B2628132 (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone CAS No. 4968-85-8

(3,5-Dimethylisoxazol-4-yl)(piperidino)methanone

Cat. No. B2628132
CAS RN: 4968-85-8
M. Wt: 208.261
InChI Key: ZCKWZEVNPRLZAI-UHFFFAOYSA-N
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Description

“(3,5-Dimethylisoxazol-4-yl)(piperidino)methanone” is a chemical compound with the IUPAC name (3,5-dimethyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone . It has a molecular formula of C11H16N2O2 .


Synthesis Analysis

In a study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 . Notably, compound DDT26 exhibited the most potent inhibitory effect on BRD4 .


Molecular Structure Analysis

The molecular structure of “(3,5-Dimethylisoxazol-4-yl)(piperidino)methanone” was determined by single crystal X-ray diffraction . The optimized structure of the molecule was calculated using the B3LYP method by DFT using the 6-311+G (2 d,p) basis set .

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-10(9(2)15-12-8)11(14)13-6-4-3-5-7-13/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKWZEVNPRLZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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